(5-Chloropent-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropent-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)benzene can be achieved through the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction typically occurs under mild and neutral conditions, utilizing a catalyst such as scandium triflate (Sc(OTf)3) to facilitate the direct allylation of the alcohol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Chloropent-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
(5-Chloropent-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Chloropent-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopent-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.
(5-Iodopent-1-en-1-yl)benzene: Contains an iodine atom in place of chlorine.
(5-Fluoropent-1-en-1-yl)benzene: Features a fluorine atom instead of chlorine.
Uniqueness
(5-Chloropent-2-en-2-yl)benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
111704-94-0 |
---|---|
Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
5-chloropent-2-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3 |
InChI Key |
QODPEJWOHCAGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.